molecular formula C14H20N2O3S2 B3066392 6-{3-[(Pyridin-2-yl)disulfanyl]propanamido}hexanoic acid CAS No. 79741-17-6

6-{3-[(Pyridin-2-yl)disulfanyl]propanamido}hexanoic acid

Cat. No.: B3066392
CAS No.: 79741-17-6
M. Wt: 328.5 g/mol
InChI Key: KPFOKUHANTWLRQ-UHFFFAOYSA-N
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Description

6-{3-[(Pyridin-2-yl)disulfanyl]propanamido}hexanoic acid is a versatile chemical compound with a unique structure that includes a pyridine ring, a disulfide bond, and a hexanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-{3-[(Pyridin-2-yl)disulfanyl]propanamido}hexanoic acid typically involves the following steps:

    Formation of the disulfide bond: This can be achieved by reacting pyridine-2-thiol with an appropriate disulfide-forming reagent under mild oxidative conditions.

    Amidation reaction: The disulfide-containing intermediate is then reacted with 3-aminopropanoic acid to form the amide bond.

    Coupling with hexanoic acid: Finally, the amide intermediate is coupled with hexanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The disulfide bond in this compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.

    Substitution: Nitrating agents like nitric acid (HNO₃) or halogenating agents like bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Nitrated or halogenated derivatives of the pyridine ring.

Scientific Research Applications

6-{3-[(Pyridin-2-yl)disulfanyl]propanamido}hexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins and peptides.

    Medicine: Investigated for its potential as a drug delivery agent or as a precursor for bioactive compounds.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 6-{3-[(Pyridin-2-yl)disulfanyl]propanamido}hexanoic acid involves its ability to undergo redox reactions due to the presence of the disulfide bond. This redox activity can influence various biochemical pathways, including those involved in oxidative stress and cellular signaling. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to downstream effects .

Comparison with Similar Compounds

    Pyridine-2-thiol: Shares the pyridine ring and thiol group but lacks the disulfide bond and hexanoic acid moiety.

    Hexanoic acid: Contains the hexanoic acid moiety but lacks the pyridine ring and disulfide bond.

    Disulfiram: Contains a disulfide bond but has a different overall structure and lacks the pyridine ring and hexanoic acid moiety.

Uniqueness: 6-{3-[(Pyridin-2-yl)disulfanyl]propanamido}hexanoic acid is unique due to its combination of a pyridine ring, a disulfide bond, and a hexanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S2/c17-12(15-9-4-1-2-7-14(18)19)8-11-20-21-13-6-3-5-10-16-13/h3,5-6,10H,1-2,4,7-9,11H2,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFOKUHANTWLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510113
Record name 6-{3-[(Pyridin-2-yl)disulfanyl]propanamido}hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79741-17-6
Record name 6-{3-[(Pyridin-2-yl)disulfanyl]propanamido}hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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